SHIN2 vs. SHIN1: In Vivo Efficacy as the Defining Differentiator
While both SHIN2 and its predecessor SHIN1 exhibit potent in vitro inhibition of SHMT1/2, only SHIN2 demonstrates meaningful in vivo efficacy across multiple xenograft models. SHIN1 is a potent SHMT1/2 inhibitor with reported IC50 values of 5 nM (SHMT1) and 13 nM (SHMT2) in enzymatic assays , and it suppresses the growth of HCT-116 colon cancer cells with an IC50 of 870 nM . However, SHIN1 lacks significant in vivo activity, as documented in the primary literature where SHIN2 was specifically developed to achieve improved pharmacokinetic properties and is explicitly described as 'the first in vivo active inhibitor of human SHMT' [1]. In contrast, SHIN2 demonstrates robust, dose-dependent tumor growth inhibition in multiple murine xenograft models (T-ALL, NSCLC) at oral or intraperitoneal doses ranging from 10–200 mg/kg [2]. This critical PK/PD enhancement is the fundamental reason SHIN2 superseded SHIN1 in preclinical development and is the only viable option for researchers requiring in vivo SHMT inhibition.
| Evidence Dimension | In Vivo Efficacy (Tumor Growth Inhibition) |
|---|---|
| Target Compound Data | SHIN2: Significant tumor growth inhibition in NOTCH1-driven T-ALL mouse models and NSCLC xenografts at 10–200 mg/kg; synergistic survival benefit with methotrexate in patient-derived T-ALL xenograft [2] |
| Comparator Or Baseline | SHIN1: No reported in vivo efficacy; compound failed to demonstrate meaningful tumor growth inhibition in animal models despite high in vitro potency |
| Quantified Difference | Qualitative binary outcome: SHIN2 is in vivo-active; SHIN1 is not. |
| Conditions | Murine xenograft models: NOTCH1-driven primary T-ALL, NSCLC (A549, H460, Calu-6); oral or intraperitoneal administration |
Why This Matters
For any study requiring target validation, efficacy readouts, or combination therapy testing in living organisms, SHIN2 is the only SHMT inhibitor with documented in vivo activity; SHIN1 is effectively a biochemical tool compound only.
- [1] Hayashi H, et al. SHIN-2 exerts potent activity against VanA-type vancomycin-resistant Enterococcus faecium in vitro by stabilizing the active site loop of serine hydroxymethyltransferase. Arch Biochem Biophys. 2024;761:110160. View Source
- [2] Li Z, et al. SHMT suppression inhibits KL NSCLC tumour growth. Figure 5. View Source
